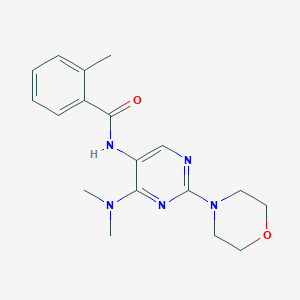

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide

Description

N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide is a pyrimidine-derived benzamide compound characterized by a dimethylamino group at the 4-position and a morpholino ring at the 2-position of the pyrimidine core. The 5-position is substituted with a 2-methylbenzamide moiety, forming a planar aromatic system that likely contributes to its binding affinity in biological systems.

The compound’s synthesis likely involves coupling reactions between pyrimidine intermediates and benzamide precursors. For example, analogous compounds in the evidence utilize coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form amide bonds, as seen in the synthesis of sonidegib derivatives .

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAFGRAVCYVLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and a morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzamide moiety can be oxidized to form benzoic acid derivatives.

Reduction: The pyrimidinyl core can be reduced to form pyrimidinylamine derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Pyrimidinylamine derivatives.

Substitution: Substituted morpholines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

Industry: Utilized in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences and similarities between N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide and related compounds from the evidence:

Key Observations

Substituent Impact on Bioactivity: The morpholino group in the target compound and sonidegib intermediates (e.g., ) enhances solubility and modulates target binding, as morpholine rings often act as hydrogen bond acceptors. Trifluoromethyl groups (e.g., ) improve lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurological targets.

Synthesis Strategies :

- The target compound’s synthesis likely parallels methods used for sonidegib derivatives, employing carbodiimide-based coupling .

- Acid-catalyzed reactions in dioxane (e.g., ) contrast with surfactant-assisted syntheses (e.g., TPGS-750-M in ), which improve reaction efficiency in aqueous media.

The dimethylamino group in the target may enhance cellular uptake compared to non-aminated analogs (e.g., ).

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-morpholinopyrimidine with benzoyl chloride in the presence of a base like triethylamine under reflux conditions, facilitating the formation of the desired amide product.

The biological activity of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to reduced cellular activities associated with inflammation and tumor growth.

- Receptor Modulation : It may also modulate receptor functions, influencing various signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Recent studies have evaluated the compound's efficacy as a potential anticancer agent. For instance, it has been investigated for its ability to inhibit Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation. In vitro studies suggest that compounds targeting PLK4 can effectively reduce tumor growth in certain cancer cell lines .

Enzyme Inhibition Studies

The compound has demonstrated significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For example, it has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies

- PLK4 Inhibition : A study highlighted the effectiveness of the compound in inhibiting PLK4 activity, providing a basis for its use in cancer therapies. The study involved measuring TRIM37 and Chromogranin A levels as biomarkers for responsiveness to treatment, indicating that elevated levels could predict therapeutic efficacy .

- Tyrosinase Inhibition : Research indicated that derivatives of this compound exhibited potent tyrosinase inhibitory activities comparable to established inhibitors like kojic acid. In B16F10 murine melanoma cells, these derivatives significantly reduced melanin synthesis without cytotoxic effects at lower concentrations .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.